1-oxaspiro[2.3]hexane-5-carbonitrile

Strain-release synthesis Bicyclobutane chemistry Prototropic isomerization

1-Oxaspiro[2.3]hexane-5-carbonitrile (CAS 175881-33-1) is a compact spirocyclic compound (C₆H₇NO, MW 109.13 g/mol) that marries an electrophilic oxirane (epoxide) ring to a cyclobutane framework, with a synthetically versatile nitrile substituent at the 5-position. The molecule is defined by substantial ring strain inherent to its spiro[2.3] architecture, a feature that governs its reactivity and differentiates it from simple monocyclic nitriles or isolated epoxides.

Molecular Formula C6H7NO
Molecular Weight 109.128
CAS No. 175881-33-1
Cat. No. B2525177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxaspiro[2.3]hexane-5-carbonitrile
CAS175881-33-1
Molecular FormulaC6H7NO
Molecular Weight109.128
Structural Identifiers
SMILESC1C(CC12CO2)C#N
InChIInChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2
InChIKeyRJMBUEBVWQOCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxaspiro[2.3]hexane-5-carbonitrile (CAS 175881-33-1): A Strained Spirocyclic Building Block for Heterocycle Synthesis


1-Oxaspiro[2.3]hexane-5-carbonitrile (CAS 175881-33-1) is a compact spirocyclic compound (C₆H₇NO, MW 109.13 g/mol) that marries an electrophilic oxirane (epoxide) ring to a cyclobutane framework, with a synthetically versatile nitrile substituent at the 5-position [1]. The molecule is defined by substantial ring strain inherent to its spiro[2.3] architecture, a feature that governs its reactivity and differentiates it from simple monocyclic nitriles or isolated epoxides [2][3]. It exists in cis (CAS 578715-79-4) and trans (CAS 578715-78-3) stereoisomeric forms, a property that enables stereochemical control during synthesis, with the unspecified mixture registered under CAS 175881-33-1 [1]. The computed XLogP3 of -0.1 and topological polar surface area of 36.3 Ų position this compound favorably for the design of central nervous system (CNS) drug candidates, distinguishing it from more lipophilic spirocyclic analogs [1][4].

Why Generic Epoxides or Simple Nitriles Cannot Replace 1-Oxaspiro[2.3]hexane-5-carbonitrile in Advanced Synthesis


Simple aliphatic nitriles or monocyclic epoxides cannot replicate the synthetic utility of 1-oxaspiro[2.3]hexane-5-carbonitrile. This compound's distinguishing feature is the synergistic effect of its strained spirocyclic core and its nitrile group: the nitrile can act as a traceless directing group for prototropic isomerization to generate highly strained bicyclo[1.1.0]butane (BCB) derivatives, a transformation inaccessible to non-spiro substrates [1]. In contrast, its direct structural analog, methyl 1-oxaspiro[2.3]hexane-5-carboxylate, undergoes the same isomerization but delivers an ester handle required for distinct downstream chemistry, meaning the nitrile and ester variants are not interchangeable [1][2]. Furthermore, the compound is a validated precursor for spirocyclic oxetanyl nitrile reduction to produce 3-azabicyclo[3.1.1]heptanes—privileged saturated bioisosteres in modern drug discovery. This two-step pathway is intrinsic to the spiro[2.3] scaffold and cannot be achieved with generic building blocks .

Quantitative Evidence for Differentiating 1-Oxaspiro[2.3]hexane-5-carbonitrile from Key Analogs


Unique Reactivity Pathway: Prototropic Isomerization to Bicyclo[1.1.0]butane Derivatives vs. Ester Analog

On treatment with lithium diisopropylamide (LDA) in an aprotic medium, 1-oxaspiro[2.3]hexane-5-carbonitrile undergoes a prototropic isomerization to form a 3-hydroxymethylbicyclo[1.1.0]butane-1-carbonitrile derivative. This provides access to the bicyclo[1.1.0]butane (BCB) scaffold, a highly strained 'spring-loaded' motif central to modern strain-release chemistry. Its closest analog, methyl 1-oxaspiro[2.3]hexane-5-carboxylate, undergoes the identical transformation but yields a 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylate ester, providing an orthogonal functional group handle for different synthetic sequences [1].

Strain-release synthesis Bicyclobutane chemistry Prototropic isomerization

Entry to 3-Azabicyclo[3.1.1]heptane Bioisosteres via Spirocyclic Oxetanyl Nitrile Reduction

1-Oxaspiro[2.3]hexane-5-carbonitrile serves as a key precursor in the general synthesis of 3-azabicyclo[3.1.1]heptanes via reduction of spirocyclic oxetanyl nitriles, as demonstrated by Mykhailiuk and co-workers (2023). This two-step sequence—formation of the spirocyclic oxetanyl nitrile followed by reduction/cyclization—delivers the bicyclic amine core, which was incorporated into the antihistamine drug Rupatadine in place of the pyridine ring, leading to dramatically improved physicochemical properties. In contrast, non-spiro nitriles or simple epoxides cannot undergo analogous transformations, as the strained spiro junction is mechanistically essential for the key cyclization step .

Bioisostere synthesis Saturated heterocycles Spiro-oxetane reduction

Favorable CNS Drug-Like Physicochemical Profile vs. Parent 1-Oxaspiro[2.3]hexane

The computed XLogP3 of 1-oxaspiro[2.3]hexane-5-carbonitrile is -0.1, significantly lower than the parent scaffold 1-oxaspiro[2.3]hexane (LogP ~0.79), while the topological polar surface area (TPSA) of 36.3 Ų is markedly higher than the parent value of 12.5 Ų [1][2]. This combination—low lipophilicity and moderate polarity—places the nitrile-substituted compound in an optimal range for CNS drug candidate profiles (CNS MPO desirability: LogP 1–3, TPSA < 90 Ų), whereas the parent hydrocarbon falls closer to a fragment-like space with limited functionalization potential [1][2].

CNS drug design Lipophilicity optimization Physicochemical profiling

Strain-Heightened Electrophilic Reactivity: Dual Reactive Centers in One Scaffold

The spiro[2.3]hexane framework in 1-oxaspiro[2.3]hexane-5-carbonitrile exhibits two distinct, strain-driven reactivity modes: Lewis acid-mediated rearrangement to cyclopentanone products (via stabilized carbocation) and nucleophilic addition at the more hindered epoxide C–O bond [1][2]. In contrast, a standard terminal epoxide typically undergoes nucleophilic attack at the less hindered position with a single reaction manifold. The estimated total ring strain of the spiro[2.3] system (~30–32 kcal/mol, based on analogous spiro-fused cyclobutane/epoxide systems) exceeds that of a monocyclic epoxide (~27 kcal/mol for oxirane), promoting unique rearrangement pathways that are inaccessible to simple epoxides [1].

Ring-strain chemistry Nucleophilic epoxide opening Spirocyclic intermediates

Stereochemical Purity Control: cis vs. trans Isomer Availability for Structure-Activity Optimization

1-Oxaspiro[2.3]hexane-5-carbonitrile is commercially available in three distinct stereochemical forms: the cis isomer (CAS 578715-79-4, (Z)- or (3S,5S)-configuration), the trans isomer (CAS 578715-78-3, (E)-configuration), and the isomeric mixture (CAS 175881-33-1). This contrasts with many spirocyclic building blocks such as 5-(4-fluorophenyl)-1-oxaspiro[2.3]hexane or 5-(4-methylphenyl)-1-oxaspiro[2.3]hexane, which are typically available only as single isomers or undefined mixtures, limiting their utility in systematic structure-activity relationship (SAR) campaigns [1].

Stereochemistry SAR studies Isomer-specific synthesis

Optimal Application Scenarios for 1-Oxaspiro[2.3]hexane-5-carbonitrile Based on Validated Differentiation Evidence


Synthesis of Bicyclo[1.1.0]butane (BCB) Derivatives for Strain-Release-Driven Drug Discovery

Use 1-oxaspiro[2.3]hexane-5-carbonitrile as the direct precursor for generating 3-hydroxymethylbicyclo[1.1.0]butane-1-carbonitrile via LDA-mediated prototropic isomerization, as described by Razin & Ulin (2003). This nitrile-functionalized BCB serves as a 'spring-loaded' electrophile for strain-release click chemistry with thiols, amines, or other nucleophiles. When the target requires a BCB bearing a carboxylic acid or ester handle, the methyl ester analog (CAS 175881-34-2) should be selected instead. This scenario is directly supported by the head-to-head comparison evidence in Section 3 [1].

Construction of Saturated Bioisostere Libraries Based on the 3-Azabicyclo[3.1.1]heptane Core

Deploy 1-oxaspiro[2.3]hexane-5-carbonitrile as the starting material for the two-step reduction/cyclization sequence to access 3-azabicyclo[3.1.1]heptanes—a privileged saturated scaffold for replacing pyridine, benzene, or other flat aromatic rings in drug candidates. This approach was validated by the Mykhailiuk group (2023) in the context of Rupatadine analog synthesis, where the bicyclic core conferred significantly improved physicochemical properties. This scenario stems from the class-level inference evidence in Section 3 and is particularly relevant for medicinal chemistry teams engaged in 'escape from flatland' strategies .

CNS-Targeted Fragment-Based Drug Discovery (FBDD) Requiring Low Lipophilicity Building Blocks

Incorporate 1-oxaspiro[2.3]hexane-5-carbonitrile into fragment libraries for CNS drug discovery. With a computed XLogP3 of -0.1 and a TPSA of 36.3 Ų, this fragment occupies a favorable region of CNS physicochemical space, distinct from the more lipophilic parent scaffold (LogP ~0.79). Its compact size (MW 109.13, 8 heavy atoms) and zero rotatable bonds make it an ideal, rigid fragment hit for structure-based lead optimization. This scenario is directly supported by the cross-study comparable evidence in Section 3 [2].

Stereochemical SAR Exploration at the Nitrile Position in Spirocyclic Inhibitor Programs

Procure both the cis (CAS 578715-79-4) and trans (CAS 578715-78-3) isomers of 1-oxaspiro[2.3]hexane-5-carbonitrile to systematically investigate how the three-dimensional orientation of the nitrile group influences target engagement, selectivity, and ADMET properties. The availability of both defined stereoisomers—a feature not offered by aryl-substituted spiro[2.3]hexane analogs—enables rigorous structure-activity relationship (SAR) analysis. This scenario is directly supported by the supporting evidence in Section 3 [3].

Quote Request

Request a Quote for 1-oxaspiro[2.3]hexane-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.